Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Physicochemical profiling Drug-likeness Property-based design

Supply inconsistency of 4-substituted 7-azaindole intermediates often derails kinase inhibitor hit-to-lead programs. Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1935229-31-4) resolves this with multi-vendor availability and the 4-methyl substituent critical for TAK1/MAP4K2 dual inhibition. • 4-Me substituent drives kinase selectivity validated by kinome-wide profiling • Free N-H and methyl ester enable divergent N1/C2 derivatization • Balanced lipophilicity (XLogP3 = 1.9) suits CNS MPO-compliant library design • ≥95% purity across suppliers; global shipping available

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11910361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=NC=C1)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-3-4-11-9-7(6)5-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
InChIKeyMORUICYTOYJQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate – 4-Substituted 7-Azaindole Scaffold for Kinase Libraries


Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1935229-31-4) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a methyl ester at position 2 and a methyl group at position 4 of the bicyclic core. This substitution pattern is distinct among commercially available azaindole ester intermediates and renders the compound particularly relevant for constructing libraries of kinase inhibitors and other protein-targeting small molecules [1], .

Why This Azaindole-2-carboxylate Is Not Interchangeable with Isomers


Small variations in the substitution pattern of the 7-azaindole scaffold can produce profound effects on both chemical reactivity and biological target engagement. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents, particularly at the 4-position of the pyrrolo[2,3-b]pyridine system, are critical determinants of kinase selectivity and potency [1]. A kinome-wide profiling effort identified a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines as potent dual inhibitors of TAK1 and MAP4K2, establishing that the 4-position substitution is not a passive structural feature but an active driver of biological activity [1]. Consequently, swapping Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate for an unsubstituted or differently substituted 7-azaindole-2-carboxylate building block can lead to divergent synthetic outcomes and altered pharmacological profiles in final compounds.

Quantitative Differentiation Evidence for Scientific Selection


Higher Lipophilicity with Retained H-Bond Donor vs. Unsubstituted Parent

The presence of the C4 methyl group increases the lipophilicity of Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate relative to the unsubstituted parent Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0). According to PubChem computed descriptors, the target compound exhibits an XLogP3-AA value of 1.9, while maintaining one hydrogen-bond donor (HBD) and three hydrogen-bond acceptors (HBA), identical to the parent scaffold [1]. By class-level inference, the introduction of a methyl group at the 4-position typically elevates logP by approximately 0.5–0.7 log units relative to the unsubstituted analog, enhancing membrane permeability potential while preserving the critical free N–H hydrogen-bond donor motif that is often eliminated in N-alkylated comparator compounds [2].

Physicochemical profiling Drug-likeness Property-based design

Free N–H Advantage Over N-Methylated Analogs for Derivatization

Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate retains a free N–H at the 1-position (HBD count = 1), whereas the closely related comparator Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 172648-34-9) is N-methylated (HBD count = 0) [1][2]. In kinase inhibitor design, the 7-azaindole N–H often acts as a critical hydrogen-bond donor in the hinge region of ATP-binding sites. N-methylation not only eliminates this interaction but also alters the electronics of the heterocyclic core, potentially reducing binding affinity. For intermediate procurement, the free N–H also offers greater synthetic flexibility: it can be selectively alkylated, acylated, or protected as needed, whereas the N-methylated analog commits the user to a permanently substituted scaffold.

Synthetic versatility Kinase hinge-binding Functional-group compatibility

4-Methyl Pharmacophore Validated for TAK1/MAP4K2 Kinase Inhibition

In a kinome-wide selectivity profiling study, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines were identified as potent dual inhibitors of TAK1 (MAP3K7) and MAP4K2 [1]. The 4-methyl substituent was a key feature within the explored SAR, with compounds bearing a 4-methyl group (e.g., compound 1, NG25) demonstrating nanomolar inhibitory activity against both kinases. Although the exact IC50 values for the methyl ester building block itself are not reported—since it serves as a synthetic precursor—the established SAR demonstrates that the 4-methyl group is a pharmacophoric element that cannot be omitted or replaced with hydrogen or halogen without loss of potency. By class-level inference, incorporating Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate into a final inhibitor scaffold is expected to preserve this critical 4-methyl pharmacophore, unlike the use of 4-unsubstituted or 4-chloro azaindole-2-carboxylate building blocks.

Kinase inhibition Structure-activity relationship TAK1 MAP4K2

High Purity from Multiple Suppliers for Reproducible Chemistry

Reproducible synthesis requires building blocks of defined and consistent purity. Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is available from multiple independent suppliers at purities ≥98% (Leyan: 98% ; MolCore: NLT 98% ; Chemenu: 95%+ ). This multi-source availability with high chemical purity reduces batch-to-batch variability risk and ensures that initial screening hits can be readily resynthesized and scaled. In contrast, several structurally related azaindole-2-carboxylate isomers (e.g., 4-bromo or 4-chloro variants) are often offered at lower purities or require custom synthesis, introducing delays and potential inconsistencies in SAR campaigns.

Chemical purity Quality assurance Reproducibility

Evidence-Driven Application Scenarios for Research and Procurement


Kinase-Focused Library Synthesis Targeting TAK1 and MAP4K2

The 4-methyl-7-azaindole core has been validated as a key pharmacophoric element for type II kinase inhibition [1]. When constructing focused libraries aimed at TAK1, MAP4K2, or p38α, employing Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as the central building block ensures retention of the 4-methyl substituent shown to drive potent dual inhibition. The free N–H and methyl ester functionalities allow for divergent derivatization at the 1-position and C2, respectively, enabling rapid SAR exploration around a validated core.

Physicochemical Optimization for CNS-Penetrant Kinase Inhibitors

The compound's balanced lipophilicity (XLogP3-AA = 1.9) and free N–H hydrogen-bond donor make it a suitable starting point for CNS-targeted kinase inhibitors, where excessive lipophilicity can lead to high tissue binding and promiscuity. By incorporating the 4-methyl-7-azaindole-2-carboxylate scaffold early in the design process, medicinal chemists can maintain CNS MPO-desirable properties while exploring substitution vectors at the ester and N–H positions [1].

Hit-to-Lead Chemistry with Multi-Source Supply Chain Security

With purities of 98% or higher documented by multiple independent suppliers [1], the compound is suited for hit-to-lead programs that demand stringent quality control and resupply reliability. The multi-vendor landscape reduces single-supplier dependency risks, a critical consideration for long-term medicinal chemistry campaigns.

Regioselective Derivatization for Patentable Chemical Space

The combination of a free N–H, a methyl ester at C2, and a methyl group at C4 creates a differentiated substitution pattern relative to common 7-azaindole building blocks. This uniqueness facilitates the generation of novel intellectual property by enabling regioselective functionalization at the N1 and C3/C5/C6 positions, while the 4-methyl group provides a subtle steric and electronic bias that can be exploited to achieve selectivity over closely related kinase targets.

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